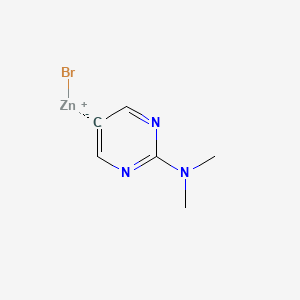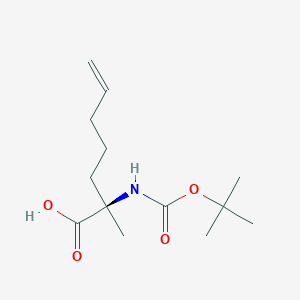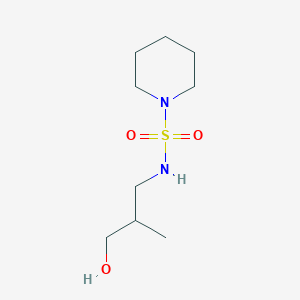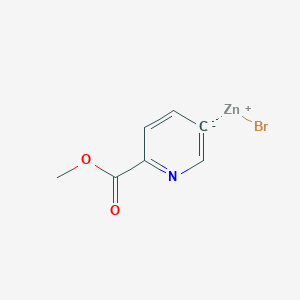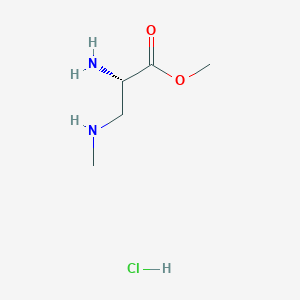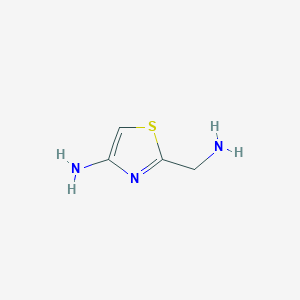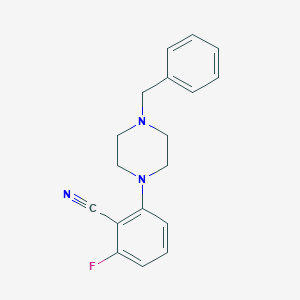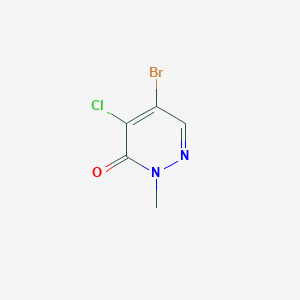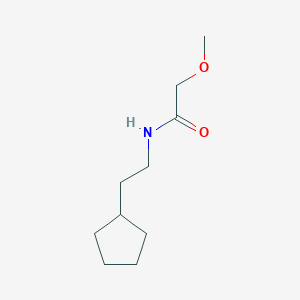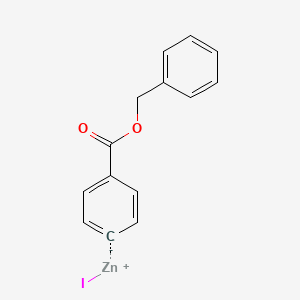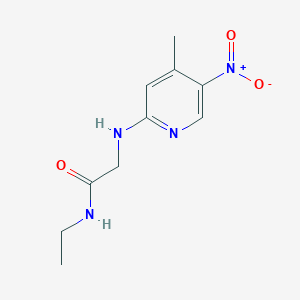
n-Ethyl-2-((4-methyl-5-nitropyridin-2-yl)amino)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
n-Ethyl-2-((4-methyl-5-nitropyridin-2-yl)amino)acetamide is a chemical compound with the molecular formula C10H14N4O3 and a molecular weight of 238.24 g/mol . This compound is characterized by the presence of an ethyl group, a nitro group, and a pyridine ring, making it a versatile molecule in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of n-Ethyl-2-((4-methyl-5-nitropyridin-2-yl)amino)acetamide typically involves the reaction of 4-methyl-5-nitropyridin-2-amine with ethyl chloroacetate under basic conditions. The reaction proceeds through nucleophilic substitution, where the amine group attacks the carbonyl carbon of ethyl chloroacetate, followed by the elimination of hydrochloric acid to form the desired product .
Industrial Production Methods
Industrial production of this compound can be achieved through a similar synthetic route, but on a larger scale. The reaction is carried out in a reactor with controlled temperature and pressure conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
n-Ethyl-2-((4-methyl-5-nitropyridin-2-yl)amino)acetamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to form nitroso derivatives using oxidizing agents like potassium permanganate.
Substitution: The ethyl group can be substituted with other alkyl groups using alkyl halides under basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Reduction: Potassium permanganate, sulfuric acid.
Substitution: Alkyl halides, sodium hydroxide.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various alkyl-substituted derivatives.
Applications De Recherche Scientifique
n-Ethyl-2-((4-methyl-5-nitropyridin-2-yl)amino)acetamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Mécanisme D'action
The mechanism of action of n-Ethyl-2-((4-methyl-5-nitropyridin-2-yl)amino)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The nitro group plays a crucial role in its activity, as it can undergo redox reactions that modulate the compound’s interaction with its targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-ethyl-N-(5-nitropyridin-2-yl)acetamide: Similar structure but lacks the methyl group on the pyridine ring.
2-Amino-4-methyl-5-nitropyridine: Contains an amino group instead of the ethyl group.
4-Methyl-5-nitropyridin-2-amine: Lacks the ethyl and acetamide groups.
Uniqueness
The combination of these functional groups allows for a broader range of chemical modifications and interactions compared to similar compounds .
Propriétés
Formule moléculaire |
C10H14N4O3 |
|---|---|
Poids moléculaire |
238.24 g/mol |
Nom IUPAC |
N-ethyl-2-[(4-methyl-5-nitropyridin-2-yl)amino]acetamide |
InChI |
InChI=1S/C10H14N4O3/c1-3-11-10(15)6-13-9-4-7(2)8(5-12-9)14(16)17/h4-5H,3,6H2,1-2H3,(H,11,15)(H,12,13) |
Clé InChI |
IZOPKDBPGSEFGG-UHFFFAOYSA-N |
SMILES canonique |
CCNC(=O)CNC1=NC=C(C(=C1)C)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



